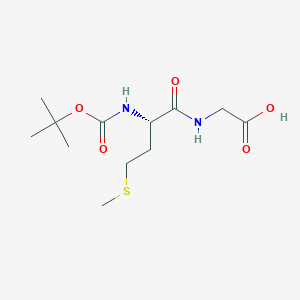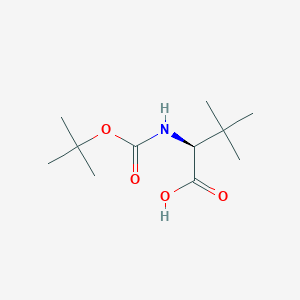
N-Boc-L-tert-Leucine
概述
描述
N-Boc-L-tert-Leucine, also known as N-tert-Butoxycarbonyl-L-tert-leucine, is a derivative of L-tert-Leucine, a non-polar amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amine group of amino acids during peptide synthesis. This compound is a white to slightly yellow crystalline powder with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .
作用机制
N-Boc-L-tert-Leucine, also known as Boc-Tle-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, Boc-L-tert-leucine, or (s)-n-(tert-butoxycarbonyl)-tert-leucine, is a derivative of the non-polar amino acid L-tert-Leucine . This compound has a variety of applications in biochemical research and drug synthesis .
Target of Action
It is known that the compound is used as a protective group for amines in organic synthesis . The Boc protective group can protect the amino group of the amino acid from non-specific reactions with other reactants .
Mode of Action
This compound acts as a protective group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection prevents the amino group from reacting non-specifically with other reactants during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of chiral compounds . Its tert-butyl group exhibits significant hydrophobicity and steric hindrance, enabling effective control of molecular conformation in chemical reactions .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso, ethyl acetate, and methanol .
Result of Action
The primary result of this compound’s action is the formation of chiral compounds . Its significant hydrophobicity and steric hindrance allow it to effectively control molecular conformation in chemical reactions . This control leads to the formation of chiral compounds, which are crucial intermediates in the synthesis of various drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Exposure to light should be avoided as it can lead to decomposition . Furthermore, the compound’s solubility can be affected by the solvent used, which can impact its efficacy and stability .
生化分析
Biochemical Properties
N-Boc-L-tert-Leucine plays a crucial role in biochemical reactions. Its tert-butyl group, due to its significant hydrophobicity and steric hindrance, enables effective control of molecular conformation in chemical reactions . This leads to the formation of chiral compounds . As a crucial chiral intermediate, this compound is widely employed in the synthesis of anti-cancer, anti-viral, and biological inhibitors .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a chiral intermediate in the synthesis of various bioactive compounds . The tert-butyl group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-L-tert-Leucine can be synthesized from L-tert-Leucine and di-tert-butyl dicarbonate (Boc2O). The reaction typically involves the following steps:
- Dissolve L-tert-Leucine in a suitable solvent such as tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc2O) to the solution.
- Introduce a base, such as sodium hydroxide or potassium carbonate, to catalyze the reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is neutralized with an acid, such as hydrochloric acid, and the product is extracted using an organic solvent like ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
化学反应分析
Types of Reactions
N-Boc-L-tert-Leucine undergoes various chemical reactions, including:
Condensation Reactions: The carboxyl group in this compound can be condensed with alcohol compounds under the catalysis of acid or base to form ester derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Common Reagents and Conditions
Condensation Reactions: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group
Major Products Formed
Ester Derivatives: Formed from the condensation of the carboxyl group with alcohols.
Free Amino Acids: Obtained after the removal of the Boc protecting group
科学研究应用
N-Boc-L-tert-Leucine has a wide range of applications in scientific research:
相似化合物的比较
N-Boc-L-tert-Leucine can be compared with other Boc-protected amino acids, such as:
- N-Boc-L-Leucine
- N-Boc-L-Isoleucine
- N-Boc-L-Valine
Uniqueness
This compound is unique due to its tert-butyl group, which provides greater steric hindrance and hydrophobicity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of chiral compounds and in applications requiring precise control of molecular conformation .
List of Similar Compounds
- N-Boc-L-Leucine
- N-Boc-L-Isoleucine
- N-Boc-L-Valine
- N-Boc-L-Phenylalanine
- N-Boc-L-Methionine
属性
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62965-35-9 | |
| Record name | N-tert-Butoxycarbonyl-L-tert-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62965-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062965359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
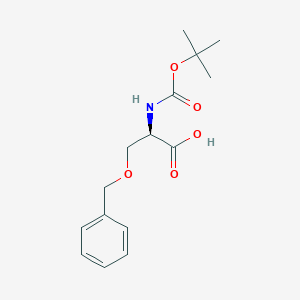
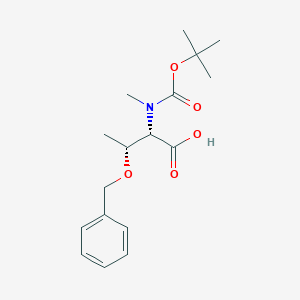
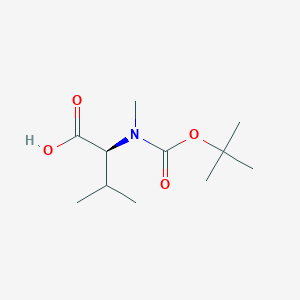
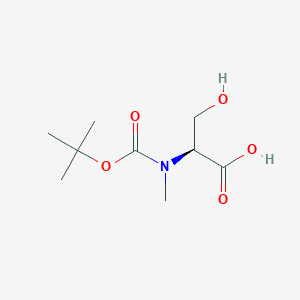
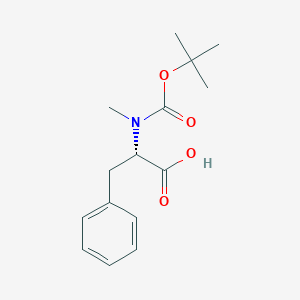
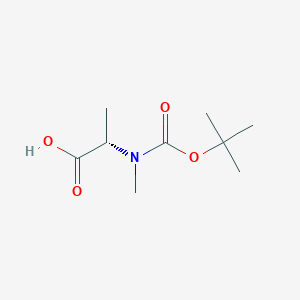
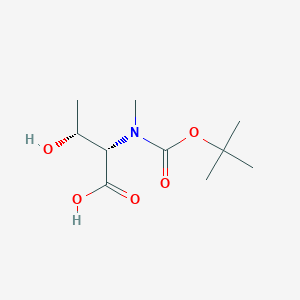
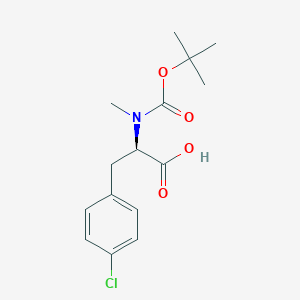
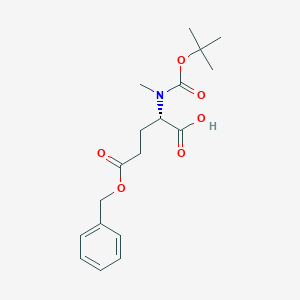
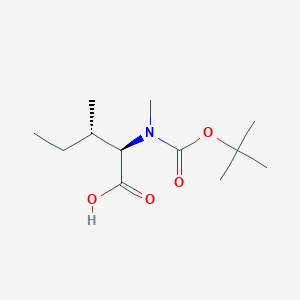
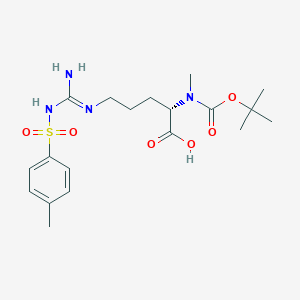
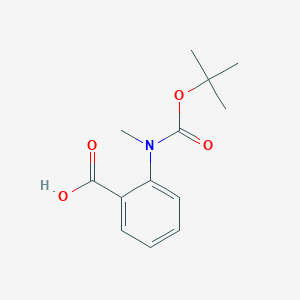
![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
